N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorophenyl, and a pyrazolo[1,5-a][1,3,5]triazin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazolo[1,5-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Attachment of the chlorophenyl ethyl group: This can be done through alkylation reactions.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the study of biological pathways and mechanisms.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action of “N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-bromophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
- N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-methylphenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-[2-(4-chlorophenyl)ethyl]-2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetamide” lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H17ClFN5O2S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[[8-(4-fluorophenyl)-4-oxo-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H17ClFN5O2S/c22-15-5-1-13(2-6-15)9-10-24-18(29)12-31-20-26-19-17(11-25-28(19)21(30)27-20)14-3-7-16(23)8-4-14/h1-8,11H,9-10,12H2,(H,24,29)(H,26,27,30) |
InChI Key |
SCACWGUIVULRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CSC2=NC3=C(C=NN3C(=O)N2)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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